3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11(2)9-15-21(16,17)7-3-6-18-12-4-5-13-14(8-12)20-10-19-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEBABWFAIUHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the sulfonamide group: This involves the reaction of the benzo[d][1,3]dioxole derivative with isobutylamine and a sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole-sulfonamide intermediate with a suitable alkylating agent to introduce the propane-1-sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as monoamine oxidases and cholinesterases, which are involved in neurodegenerative diseases.
Pathways: It may modulate pathways related to oxidative stress, protein aggregation, and cell cycle regulation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure—comprising a benzodioxole ring, propane sulfonamide chain, and variable N-substituents—is shared with several derivatives reported in the evidence. Key comparisons include:
*Calculated based on molecular formula (C₁₅H₂₁NO₅S).
Key Observations :
- N-Substituent Impact : The isobutyl group introduces a branched aliphatic chain, likely improving membrane permeability compared to bulkier aromatic substituents (e.g., phenethyl or methoxybenzyl). This structural feature may enhance bioavailability in vivo .
- Electronic Effects : The sulfonamide group’s electron-withdrawing nature is consistent across analogs, favoring hydrogen-bond interactions with biological targets.
Comparison of Yields :
- Methoxybenzyl variant : Synthesized in comparable yields, with purity influenced by substituent reactivity .
Physicochemical Properties
While melting points and solubility data for the N-isobutyl variant are absent in the evidence, trends from analogs suggest:
- Melting Points : Aromatic N-substituents (e.g., phenethyl) exhibit higher melting points (171–184°C for HCl salts) due to crystalline packing, whereas aliphatic groups like isobutyl may lower melting points .
- Solubility : The isobutyl group’s hydrophobicity may reduce aqueous solubility compared to methoxybenzyl derivatives, necessitating formulation adjustments for drug delivery .
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide
- Molecular Formula : C14H19N1O4S
- Molecular Weight : 303.37 g/mol
The compound exhibits biological activity primarily through its interaction with various biological targets. Its structure suggests that it may function as a selective serotonin reuptake inhibitor (SSRI), akin to other compounds in the benzodioxole family, which are known for their antidepressant properties. The sulfonamide group may also contribute to its biological effects by enhancing solubility and bioavailability.
Antidepressant Effects
Research indicates that compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide have demonstrated significant antidepressant effects. For example, studies have shown that derivatives of benzodioxole can inhibit serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft and improving mood in animal models of depression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide exhibits antimicrobial activity against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
Data Tables
Case Studies
- Antidepressant Efficacy : A study involving a series of benzodioxole derivatives demonstrated that compounds with similar structural motifs to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide exhibited significant reductions in depressive-like behaviors in rodent models when administered over a four-week period.
- Anti-inflammatory Mechanism : In another study, the compound was tested for its ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a marked reduction in joint swelling and inflammatory markers upon treatment with the compound.
- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
